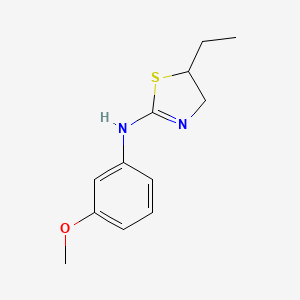

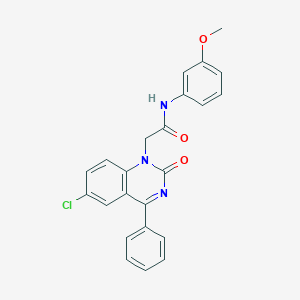

5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves the formation of the thiazole ring via cyclization, which can be achieved through various methods, including the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography .Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. The presence of electron-withdrawing or electron-donating substituents on the thiazole ring can significantly influence the compound’s chemical behavior .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity.Scientific Research Applications

Pharmacological Applications

Several studies have explored the pharmacological activities of thiazole derivatives, indicating their potential as lead compounds in drug development. For instance, thiazole derivatives have been evaluated for their antimicrobial and anticancer activities. One study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and screened them for antimicrobial activities, finding some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007). Another research synthesized thiazole derivatives and tested their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity, highlighting the potential of thiazole compounds in cancer therapy (Yakantham et al., 2019).

Antimicrobial and Molluscicidal Properties

Thiazole derivatives have also been reported to possess significant antimicrobial and molluscicidal properties. A study synthesized new thiazolo[5,4-d]pyrimidines and screened them for activity against B. alexandrina snails, an intermediate host of schistosomiasis, showing potential applications in controlling parasitic diseases (El-bayouki & Basyouni, 1988).

Material Science Applications

In the field of material science, thiazole derivatives have been used to modify polymers. A study on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including thiazole derivatives, showed enhanced thermal stability and potential for medical applications due to their improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Synthesis and Chemical Reactivity

Thiazole derivatives are important in synthetic chemistry, serving as building blocks for more complex molecules. Research on the synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a related compound, highlights the importance of such derivatives in understanding molecular interactions and designing new molecules with potential applications in drug design and development (Yeong et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-3-11-8-13-12(16-11)14-9-5-4-6-10(7-9)15-2/h4-7,11H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQONLPKBDCYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN=C(S1)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)

![2-chloro-N-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2688392.png)

![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)

![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid](/img/structure/B2688399.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide](/img/structure/B2688407.png)

![methyl 2-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2688410.png)

![1-[(3R)-4-methanesulfonyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)